![molecular formula C18H22N4O2S B2859737 N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide CAS No. 1113108-12-5](/img/structure/B2859737.png)
N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide
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Description
N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA is a thioacetamide derivative that belongs to the class of pyrimidine-based compounds.
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Research has delved into the synthesis of novel compounds derived from certain chemical scaffolds, including derivatives related to N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide, to explore their potential as anti-inflammatory and analgesic agents. For instance, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds showing promising cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities. These compounds exhibited significant COX-2 selectivity, indicating potential for therapeutic use in inflammation and pain management without the adverse side effects associated with non-selective COX inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Agents
Derivatives of N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide have also been studied for their potential anticonvulsant properties. Severina et al. (2020) investigated S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, demonstrating moderate anticonvulsant activity. These findings suggest a promising direction for developing new therapeutic agents in epilepsy management (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Insecticidal Activity
The application of N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide derivatives extends into agriculture, particularly in developing insecticides. Bakhite et al. (2014) synthesized pyridine derivatives showing significant insecticidal activity against the cowpea aphid. This research opens up potential avenues for creating safer and more effective insecticides, contributing to sustainable agriculture practices (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Adenosine Receptor Antagonists
Another area of research focuses on modulating adenosine receptor profiles to develop novel therapeutic agents. Yaziji et al. (2013) explored the methoxyphenyl substitution patterns on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, yielding ligands with excellent potency and selectivity as adenosine A3 receptor antagonists. These findings have potential implications for treating various diseases, including cardiovascular and inflammatory disorders (Yaziji, Rodríguez, Coelho, García‐Mera, El Maatougui, Brea, Loza, Cadavid, Gutiérrez‐de‐Terán, & Sotelo, 2013).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-24-15-7-5-14(6-8-15)21-17(23)12-25-18-11-16(19-13-20-18)22-9-3-2-4-10-22/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQLWEIYGJBSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide |
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